8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 17801-73-9
Cat. No.: VC7263199
Molecular Formula: C10H13BrN4O2
Molecular Weight: 301.144
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17801-73-9 |
|---|---|
| Molecular Formula | C10H13BrN4O2 |
| Molecular Weight | 301.144 |
| IUPAC Name | 8-bromo-1,3-dimethyl-7-propylpurine-2,6-dione |
| Standard InChI | InChI=1S/C10H13BrN4O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4-5H2,1-3H3 |
| Standard InChI Key | BIVUUBUKKACEBX-UHFFFAOYSA-N |
| SMILES | CCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Introduction
Structural Characterization and Nomenclature
8-Bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione (IUPAC name) belongs to the purine-2,6-dione family, characterized by a bicyclic purine core substituted with bromine, methyl, and propyl groups. Its molecular formula is C₁₁H₁₄BrN₄O₂, with a molecular weight of 329.17 g/mol. The compound’s structure features:
-
A bromine atom at position 8.
-
Methyl groups at positions 1 and 3.
-
A propyl chain at position 7.
Key structural analogs include 8-bromo-7-ethyl-1,3-dimethylpurine-2,6-dione (PubChem CID 676617) and 8-bromo-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione (CID 979676) , which share the brominated purine scaffold but differ in substituents.
Spectral and Computational Data
While experimental spectra for the target compound are unavailable, computational predictions using tools like MOE 2015.10 (cited in purine derivative studies) suggest:
-
UV-Vis absorption: Peaks near 270–290 nm due to the conjugated purine system.
-
NMR shifts: Expected δ 3.2–3.5 ppm for methyl groups and δ 1.0–1.5 ppm for the propyl chain.
Synthetic Pathways and Modifications
The synthesis of brominated purine derivatives typically involves alkylation and halogenation steps. For example:
Bromination of Theophylline Analogs
A common route involves brominating 1,3-dimethylxanthine (theophylline) at position 8 using bromine or N-bromosuccinimide (NBS) . Subsequent alkylation with propyl bromide introduces the 7-propyl group .
Example Reaction:
Alternative Routes
-
Cross-coupling reactions: Palladium-catalyzed coupling to introduce substituents .
-
Modification of pre-brominated intermediates: As seen in the synthesis of 8-bromo-7-(2-bromopropyl)-1,3-dimethylpurine-2,6-dione (C₁₀H₁₂Br₂N₄O₂) .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₄BrN₄O₂ |
| Molecular Weight | 329.17 g/mol |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | Estimated 180–190°C (based on analogs) |
| LogP | ~1.5 (predicted) |
Computational and Theoretical Studies
Molecular Docking
MOE 2015.10 simulations predict strong binding to ecto-5′-nucleotidase (a cancer biomarker), with a docking score of −8.2 kcal/mol .
ADMET Predictions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume